3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
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Description
3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15ClFNO3S2 and its molecular weight is 399.88. The purity is usually 95%.
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Scientific Research Applications
Intermolecular Interactions and Crystal Engineering
Research on isomorphous benzenesulfonamide crystal structures, such as those involving N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamides, highlights the role of intermolecular C-H...O, C-H...π, and C-H...Cl interactions in determining crystal packing. These studies provide a foundation for understanding how the substitution patterns on benzenesulfonamides affect their solid-state properties, which is crucial for the design of new materials with desired physical characteristics (Bats, Frost, & Hashmi, 2001).
Synthesis and NMR Studies of Fluorosubstituted Heterocycles
Investigations into the synthesis of fluorosubstituted thiophenes, pyrroles, and furans, and their NMR properties, underscore the significance of fluorine atoms in modulating the electronic properties of heterocyclic compounds. Such research can inform the development of novel fluorine-containing pharmaceuticals or materials with enhanced performance due to the unique properties of fluorine atoms (Dvornikova et al., 2003).
Gold(I)-Catalyzed Synthesis of Sulfonamides
The gold(I)-catalyzed synthesis of N-(furan-3-ylmethylene)benzenesulfonamides from accessible starting materials through a cascade reaction involving a 1,2-alkynyl migration onto a gold carbenoid highlights innovative approaches to constructing sulfonamide derivatives. This methodology could potentially be applied to synthesize derivatives of the target compound for evaluating biological activities or for materials science applications (Wang et al., 2014).
Directed Metalation Group (DMG) Potential of Sulfonamides
The exploration of benzenesulfonamide as a DMG in synthetic chemistry, especially in the context of Directed ortho Metalation (DoM) methodology, opens up avenues for the derivatization of compounds like 3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide. Such strategies can facilitate the synthesis of complex molecules for pharmaceutical or material science research, emphasizing the versatility of sulfonamides in chemical synthesis (Familoni, 2002).
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3S2/c18-16-10-15(3-4-17(16)19)25(21,22)20(11-13-6-8-23-12-13)7-5-14-2-1-9-24-14/h1-4,6,8-10,12H,5,7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNHGDGHHKDUDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN(CC2=COC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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